tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate
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Overview
Description
tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate: is a chemical compound with the molecular formula C₁₃H₂₄N₂O₃ . It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate typically involves the reaction of tert-butyl chloroformate with 4-oxa-1,9-diazaspiro[5.5]undecane in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the design of new chemical entities .
Biology: In biological research, this compound is used to study the interactions between spirocyclic compounds and biological targets. It is often used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is explored for its potential pharmacological properties. It is investigated for its ability to interact with specific enzymes or receptors in the body .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved often include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate
Comparison: Compared to these similar compounds, tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate has a unique oxygen atom in its spirocyclic ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-9-17-10-13(15)4-6-14-7-5-13/h14H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGPEAVAOLYRPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC12CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368040-61-2 |
Source
|
Record name | tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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